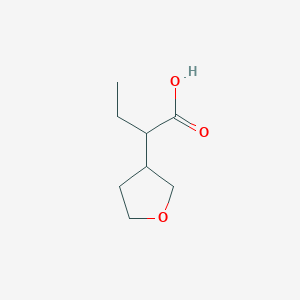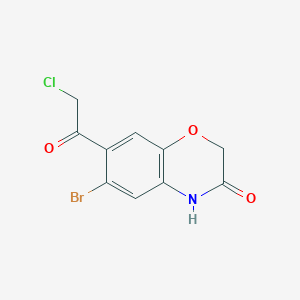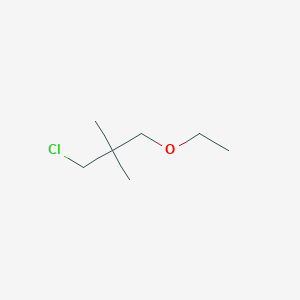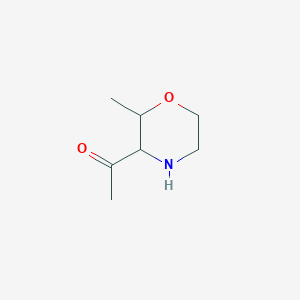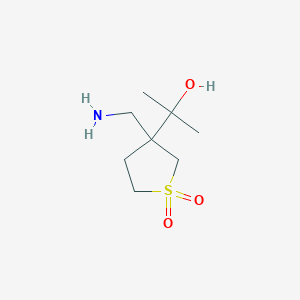
3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione is a synthetic organic compound that belongs to the class of thiolanes. Thiolanes are sulfur-containing heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiolane ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the aminomethyl group: This step may involve nucleophilic substitution reactions where an amine group is introduced.
Addition of the hydroxypropan-2-yl group: This can be done through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The aminomethyl and hydroxypropan-2-yl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols, reduced sulfur species.
Substitution products: Alkylated or acylated derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or reagent.
Medicine: Possible applications in drug development, particularly for targeting sulfur-containing biomolecules.
Industry: Use in the production of specialty chemicals, materials, or as intermediates in chemical manufacturing.
作用机制
The mechanism of action of 3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or other proteins through its functional groups (amine, hydroxyl, and sulfur). These interactions can modulate biological pathways and result in various biochemical effects.
相似化合物的比较
Similar Compounds
Thiolane derivatives: Compounds with similar thiolane rings but different substituents.
Sulfur-containing heterocycles: Compounds like thiophenes, thiazoles, and thiadiazoles.
Uniqueness
3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione is unique due to its specific combination of functional groups (amine, hydroxyl, and sulfur) and its potential reactivity and applications. This combination can provide distinct chemical properties and biological activities compared to other sulfur-containing heterocycles.
属性
分子式 |
C8H17NO3S |
|---|---|
分子量 |
207.29 g/mol |
IUPAC 名称 |
2-[3-(aminomethyl)-1,1-dioxothiolan-3-yl]propan-2-ol |
InChI |
InChI=1S/C8H17NO3S/c1-7(2,10)8(5-9)3-4-13(11,12)6-8/h10H,3-6,9H2,1-2H3 |
InChI 键 |
CZTWEZAQWNIBGC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1(CCS(=O)(=O)C1)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


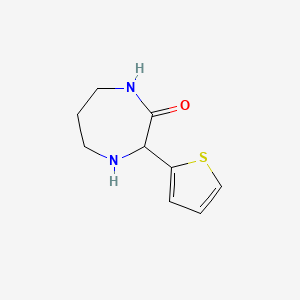

![Spiro[4.5]decane-1-sulfonyl chloride](/img/structure/B13172366.png)
![2-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13172372.png)
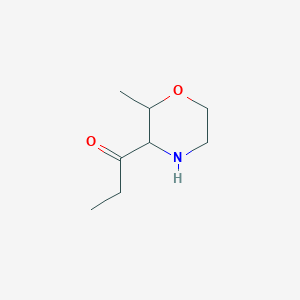
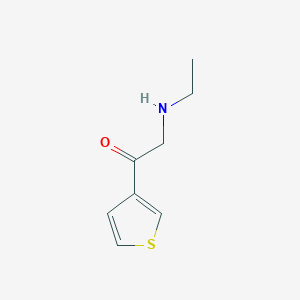
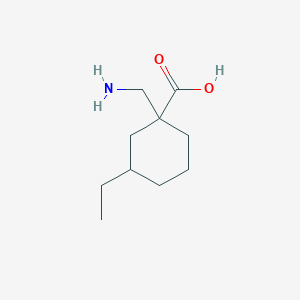
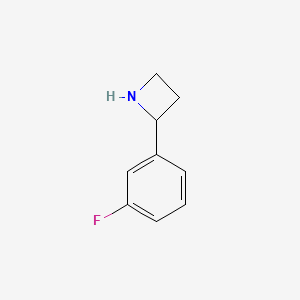
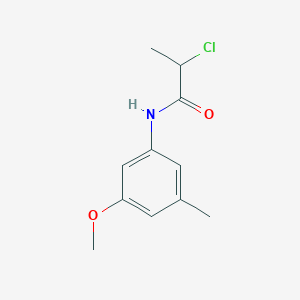
methanol](/img/structure/B13172399.png)
